2-Bromo-3-fluoroaniline hydrochloride

Descripción

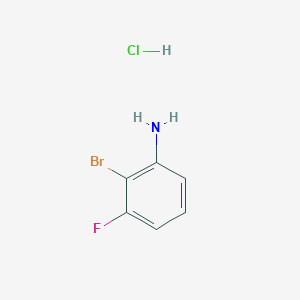

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-bromo-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUALIMGHQZQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600728 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118313-87-4 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluoroaniline and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromo-3-fluoroaniline and its hydrochloride salt, crucial intermediates in modern pharmaceutical synthesis. As a senior application scientist, the following sections will delve into the core chemical and physical properties, safety and handling, synthesis protocols, and key applications, grounded in established scientific literature and best practices.

Core Compound Identification and Properties

2-Bromo-3-fluoroaniline is a substituted aniline that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern—a bromine atom ortho to the amino group and a fluorine atom meta to it—offers distinct reactivity and allows for the construction of complex molecular architectures.

Molecular Structure and Properties

The fundamental properties of 2-bromo-3-fluoroaniline are summarized in the table below. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid, a common strategy to improve the solubility and handling of amine compounds.

| Property | 2-Bromo-3-fluoroaniline (Free Base) | 2-Bromo-3-fluoroaniline Hydrochloride |

| Molecular Formula | C₆H₅BrFN[1] | C₆H₅BrFN·HCl (C₆H₆BrClFN) |

| Molecular Weight | 190.01 g/mol [1] | 226.47 g/mol |

| CAS Number | 111721-75-6[1][2] | Not consistently reported; requires specific batch verification. |

| Appearance | Off-white to light yellow crystalline solid or liquid[1] | Expected to be a crystalline solid |

| Melting Point | 32-34 °C[1] | Expected to be significantly higher than the free base |

| Boiling Point | 229.8 °C at 760 mmHg[1] | Not applicable (decomposes) |

| Solubility | Slightly soluble in water[3]; soluble in organic solvents like methanol and ethyl acetate. | Expected to have higher solubility in water and polar protic solvents. |

| InChI Key | XZRSXRUYZXBTGD-UHFFFAOYSA-N | Not applicable |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)N[2] | C1=CC(=C(C(=C1)F)Br)N.Cl |

The Role in Pharmaceutical and Chemical Synthesis

The strategic placement of the bromine and fluorine atoms on the aniline ring makes this molecule a valuable precursor in drug discovery.[1] The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, which are critical considerations in drug design.[4] The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

This intermediate is utilized in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors for oncology and neurodegenerative diseases, and modulators of ATP-binding cassette transporters.[1][5] Its application extends to the synthesis of functionalized indoles and other heterocyclic systems.[1]

Safety, Handling, and Storage

Proper handling of 2-bromo-3-fluoroaniline and its hydrochloride salt is crucial due to their potential hazards. The available safety data primarily pertains to the free base.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere and keep in a dark place.[1] The compound is incompatible with strong oxidizing agents.[3]

Experimental Protocols: Synthesis and Characterization

The synthesis of 2-bromo-3-fluoroaniline typically involves the reduction of the corresponding nitrobenzene derivative. The resulting free base can then be converted to its hydrochloride salt.

Synthesis of 2-Bromo-3-fluoroaniline (Free Base)

This protocol is based on the reduction of 2-bromo-1-fluoro-3-nitrobenzene using a nickel(II) chloride and sodium borohydride system.[6]

Materials:

-

2-bromo-1-fluoro-3-nitrobenzene

-

Methanol (MeOH)

-

Nickel(II) chloride (NiCl₂)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 4.54 mmol) in methanol (50 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add nickel(II) chloride (2.2 g, 9.08 mmol) and sodium borohydride (0.50 g, 13.2 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 5 minutes after the addition is complete.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 2-bromo-3-fluoroaniline.

Caption: Synthetic workflow for the reduction of 2-bromo-1-fluoro-3-nitrobenzene.

Preparation of 2-Bromo-3-fluoroaniline Hydrochloride

This is a standard procedure for the formation of a hydrochloride salt from an aniline derivative.

Materials:

-

2-Bromo-3-fluoroaniline

-

Diethyl ether (or other suitable non-polar solvent)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

-

Dissolve the synthesized 2-bromo-3-fluoroaniline in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of 2-bromo-3-fluoroaniline hydrochloride will form.

-

Continue addition until no further precipitation is observed.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Bromo-3-fluoroaniline (CAS NO:111721-75-6) | 2-Bromo-3-fluoroaniline Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. 2-Bromo-3-fluoroaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

difference between 2-Bromo-3-fluoroaniline and 2-Bromo-4-fluoroaniline

An In-Depth Technical Guide to 2-Bromo-3-fluoroaniline and 2-Bromo-4-fluoroaniline: A Comparative Analysis for Synthetic and Medicinal Chemistry

Introduction: The Subtle Power of Isomerism

In the landscape of pharmaceutical and materials science, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very blueprint of its function. Halogenated anilines are foundational building blocks, and the introduction of fluorine, in particular, can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct isomers: 2-Bromo-3-fluoroaniline and 2-Bromo-4-fluoroaniline. As versatile intermediates, the choice between these two molecules can profoundly impact the synthesis strategy and the biological activity of the final target compound. This document, intended for researchers, scientists, and drug development professionals, will explore the nuanced differences in their structure, synthesis, reactivity, and applications, providing the field-proven insights necessary for informed decision-making in complex synthetic endeavors.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental difference between these two isomers lies in the placement of the fluorine atom on the aniline ring relative to the amino and bromo substituents. This seemingly minor positional shift has significant consequences for the molecule's electronic distribution, steric profile, and ultimately, its chemical behavior.

Caption: Molecular structures of the two isomers.

A direct comparison of their core physicochemical properties reveals initial distinctions, particularly in their melting points, which hints at differences in their crystalline packing structures.

| Property | 2-Bromo-3-fluoroaniline | 2-Bromo-4-fluoroaniline |

| CAS Number | 111721-75-6[3][4][5] | 1003-98-1[6][7][8][9] |

| Molecular Formula | C₆H₅BrFN[3][4][5] | C₆H₅BrFN[6][7][8][9] |

| Molecular Weight | 190.01 g/mol [4] | 190.02 g/mol [6][10] |

| Appearance | Off-white/Crystalline Solid[4] | White or colorless to brown powder/lump[6] |

| Melting Point | 32-34 °C[4] | 40-41 °C[6][8] |

| Boiling Point | ~230 °C at 760 mmHg[4] | 221 °C[6] |

| Density | 1.670 g/mL[4] | 1.67 g/mL at 25 °C[6] |

| Purity (Typical) | 97%[10] | ≥ 98% (GC)[6][11] |

| InChI Key | XZRSXRUYZXBTGD-UHFFFAOYSA-N[5][10] | YLMFXCIATJJKQL-UHFFFAOYSA-N |

PART 2: Synthesis and Regioselectivity

The preparation of these isomers requires distinct synthetic strategies, dictated by the directing effects of the substituents on the starting materials. The choice of pathway is critical for achieving high regioselectivity and avoiding the formation of undesired isomeric byproducts.

Synthesis of 2-Bromo-3-fluoroaniline

A common route to 2-Bromo-3-fluoroaniline involves the reduction of a corresponding nitrobenzene precursor. This multi-step approach allows for the precise installation of the required substituents.

-

Diazotization and Bromination: Starting from a suitable aminonitrofluorobenzene, a Sandmeyer-type reaction can install the bromine atom.

-

Reduction: The nitro group of the resulting 2-bromo-1-fluoro-3-nitrobenzene is then reduced to the amine. A typical laboratory-scale procedure involves nickel(II) chloride and sodium borohydride in methanol, or catalytic hydrogenation using Raney nickel.[3] This reduction is generally high-yielding and robust.[3]

Synthesis of 2-Bromo-4-fluoroaniline

The synthesis of 2-Bromo-4-fluoroaniline often begins with 4-fluoroaniline, taking advantage of the strong ortho-, para-directing effect of the amino group.

-

Acetylation (Protection): To control the reactivity of the potent amino group and prevent over-bromination, it is often protected as an acetanilide.[12][13]

-

Electrophilic Bromination: The resulting 4-fluoroacetanilide is then subjected to electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) in a solvent such as DMF provide a controlled source of electrophilic bromine, selectively adding it to the position ortho to the activating amino group.[7]

-

Deprotection: The acetyl group is subsequently removed via hydrolysis to yield the final 2-bromo-4-fluoroaniline.

Alternatively, direct bromination of 4-fluoroaniline can be performed, though it may yield mixtures of mono- and di-brominated products if not carefully controlled.[12]

Caption: Simplified synthetic workflows for the target isomers.

PART 3: Comparative Reactivity: An Electronic and Steric Dissection

The difference in the fluorine atom's position creates a cascade of electronic and steric disparities that govern the reactivity of each isomer.

Electronic Effects

The reactivity of an aniline ring is dominated by the strong activating, ortho-, para-directing mesomeric effect (+M) of the amino group. This is modulated by the electron-withdrawing inductive effects (-I) of the halogen substituents.

-

2-Bromo-4-fluoroaniline: The fluorine atom is para to the amino group. In this position, its strong -I effect deactivates the ring towards electrophilic attack compared to aniline itself. However, the C4-F bond is polarized away from the positions most activated by the NH₂ group (C3, C5). The bromine at C2 further deactivates the ring and directs subsequent electrophiles to its para position (C5). The net effect is a highly specific reactivity profile, with the C5 and C3 positions being the most likely sites for further substitution, and the C-Br bond being a prime handle for cross-coupling reactions.

-

2-Bromo-3-fluoroaniline: The fluorine atom is meta to the amino group. Here, its -I effect is more strongly felt at the C2 and C4 positions, which are ortho and para to the amino group, respectively. This deactivation competes more directly with the activation provided by the NH₂ group at these key sites. This can lead to different regiochemical outcomes in electrophilic substitution reactions compared to the 4-fluoro isomer. The proximity of three substituents (NH₂, Br, F) on adjacent carbons also introduces significant steric hindrance.

Applications in Cross-Coupling Reactions

Both isomers are valuable in modern pharmacology, often serving as key fragments in the synthesis of complex active pharmaceutical ingredients (APIs).[4][6][14] Their utility largely stems from their ability to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), where the C-Br bond is selectively transformed into a new C-C, C-N, or C-O bond.

The electronic environment around the C-Br bond influences the ease of oxidative addition, a key step in these catalytic cycles. While both are effective substrates, the choice between the 3-fluoro and 4-fluoro isomer allows chemists to fine-tune the electronic properties of the resulting coupled product, which is critical for optimizing drug-receptor interactions.

Caption: Comparative reaction pathways for the two isomers.

PART 4: Applications in Drug Discovery and Materials Science

The distinct properties of these isomers make them suitable for different applications.

-

2-Bromo-4-fluoroaniline is widely used as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics.[6] Its structure is a key component in molecules designed for neurological and cardiovascular disorders.[14] Beyond medicine, it is used to formulate agrochemicals like herbicides and pesticides and in the development of advanced materials such as dyes and polymers.[6][14]

-

2-Bromo-3-fluoroaniline also serves as a crucial pharmaceutical intermediate.[4][5][10] Its unique substitution pattern is leveraged to create complex molecules where precise control over steric bulk and electronic properties near the reaction center is required. It is a precursor for various heterocyclic compounds, which are ubiquitous in medicinal chemistry. For example, similar dihaloanilines are precursors for functionalized indoles, a privileged scaffold in drug discovery.[4]

The strategic placement of fluorine is known to enhance metabolic stability by blocking sites of oxidation and can increase binding affinity by forming favorable interactions with protein targets.[1] Therefore, the choice between a 3-fluoro or 4-fluoro substitution pattern is a critical design element in modern drug development.

PART 5: Experimental Protocol: Synthesis of 2-Bromo-4-fluoroaniline

This protocol describes a trusted method for the regioselective bromination of 4-fluoroaniline, a common route to the 2-bromo-4-fluoro isomer.[7]

Objective: To synthesize 2-bromo-4-fluoroaniline from 4-fluoroaniline via electrophilic bromination using N-Bromosuccinimide (NBS).

Materials:

-

4-fluoroaniline (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

N,N-dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a two-necked flask equipped with a magnetic stir bar, add 4-fluoroaniline (1 eq.). Dissolve the aniline in anhydrous DMF.

-

Cooling: Place the flask in an ice bath and stir the solution until it cools to 0-5 °C.

-

Reagent Addition: Dissolve N-Bromosuccinimide (1.1 eq.) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add the NBS solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane (e.g., starting from 1:9).[7]

-

Characterization: Combine the pure fractions and remove the solvent to yield 2-bromo-4-fluoroaniline. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically high, around 95%.[7]

Trustworthiness: This protocol is self-validating. The progress can be monitored by standard chromatographic techniques (TLC). The purification via column chromatography ensures the removal of unreacted starting material and byproducts. The final characterization provides definitive proof of the desired product's formation and purity.

PART 6: Safety and Handling

Both isomers are hazardous chemicals and must be handled with appropriate precautions in a well-ventilated fume hood.

-

2-Bromo-3-fluoroaniline: Classified as harmful if swallowed (H302) and causes serious eye irritation (H319). It is designated with the GHS07 pictogram (exclamation mark).

-

2-Bromo-4-fluoroaniline: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also harmful if swallowed, in contact with skin, or if inhaled.[11]

General Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and store at room temperature.[4][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

Conclusion

While 2-Bromo-3-fluoroaniline and 2-Bromo-4-fluoroaniline share the same molecular formula, their distinct isomeric structures give rise to a unique set of physicochemical properties, synthetic pathways, and reactivities. The position of the fluorine atom fundamentally alters the electronic landscape of the aniline ring, influencing everything from melting point to regioselectivity in chemical reactions. For the medicinal chemist and materials scientist, these are not interchangeable building blocks. A thorough understanding of their individual characteristics, as outlined in this guide, is essential for leveraging their full potential in the rational design and synthesis of novel, high-value molecules.

References

-

LookChem. (n.d.). Cas 111721-75-6, 2-Bromo-3-fluoroaniline. Retrieved from LookChem website. [Link]

-

Apiary. (2024). 2-Bromo-4-Fluoroaniline Market - A Global and Regional Analysis. Retrieved from Apiary website. [Link]

- Google Patents. (2020). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

Fluoropharm. (n.d.). 111721-75-6 | 2-Bromo-3-fluoroaniline. Retrieved from Fluoropharm website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from Thieme website. [Link]

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

WIPO Patentscope. (2023, May 5). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from WIPO Patentscope. [Link]

-

Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. Retrieved from Royal Society of Chemistry website. [Link]

-

LinkedIn. (2026, February 4). 4-Bromo-2-Fluoroaniline Market. Retrieved from LinkedIn. [Link]

-

Pure Synth. (n.d.). 2-Bromo-4-Fluoroaniline 98.0%(GC). Retrieved from Pure Synth website. [Link]

-

QYResearch. (2025). Global 4-Bromo-2-Fluoroaniline Market Research Report 2025. Retrieved from QYResearch website. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from PrepChem.com. [Link]

-

Chandra, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

- Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.

-

Bentham Science. (2024, March 5). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from Bentham Science. [Link]

-

NIST. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from the NIST WebBook. [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved from SpectraBase. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-Bromo-3-fluoroaniline (CAS NO:111721-75-6) | 2-Bromo-3-fluoroaniline Manufacturer and Suppliers | Scimplify [scimplify.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 9. 2-Bromo-4-fluoroaniline | CAS 1003-98-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 2-Bromo-3-fluoroaniline, 97% | CymitQuimica [cymitquimica.com]

- 11. 2-Bromo-4-fluoroaniline | 1003-98-1 | TCI AMERICA [tcichemicals.com]

- 12. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 13. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 14. 2bromo4fluoroanilinemarketsharemarkettrendsandforecastsfro.docs.apiary.io [2bromo4fluoroanilinemarketsharemarkettrendsandforecastsfro.docs.apiary.io]

safety data sheet (SDS) for 2-Bromo-3-fluoroaniline hydrochloride

Technical Safety Monograph: 2-Bromo-3-fluoroaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive safety and handling analysis of 2-Bromo-3-fluoroaniline Hydrochloride , a critical halogenated aniline intermediate used in the synthesis of fluorinated pharmaceutical scaffolds (e.g., kinase inhibitors, boronic acids).

While commercial Safety Data Sheets (SDS) frequently default to the free base data (CAS: 111721-75-6), this guide specifically addresses the hydrochloride salt form . Researchers must recognize that the salt form alters physical properties—increasing water solubility and melting point—while retaining the core toxicological profile of the parent aniline. This document synthesizes regulatory data with practical, field-proven handling protocols to ensure scientific integrity and personnel safety.

Part 1: Chemical Identity & Physical Characterization

The hydrochloride salt is typically generated in situ or isolated to improve the stability of the oxidation-prone free amine.

Substance Identification

| Parameter | Data | Notes |

| Chemical Name | 2-Bromo-3-fluoroaniline Hydrochloride | |

| Parent CAS (Free Base) | 111721-75-6 | Primary regulatory anchor |

| Molecular Formula | C₆H₅BrFN[1][2][3][4][5][6][7][8][9] · HCl | Free Base: C₆H₅BrFN |

| Molecular Weight | 226.47 g/mol | Free Base: 190.01 g/mol |

| Structure | Halogenated Aniline Salt | 2-Br, 3-F substitution pattern |

| Physical State | Crystalline Solid | Free base is a low-melting solid/liquid (MP: 32–34°C) |

| Solubility | Soluble in Water, Methanol | Free base is only slightly soluble in water |

Expert Insight: The Salt vs. Free Base Distinction

Commercially, the CAS 111721-75-6 refers to the free base. When handling the hydrochloride salt , you are working with a species that is significantly more hygroscopic and acidic .

-

Stability: The HCl salt retards the N-oxidation (darkening) common to free anilines, making it the preferred form for long-term storage.

-

Corrosivity: Unlike the free base, the salt poses a direct acidic corrosion risk to mucous membranes upon inhalation.

Part 2: Hazard Identification & Mechanism

This section moves beyond simple GHS codes to explain the causality of the hazards. The toxicity is driven by the aniline moiety, while the local irritation is exacerbated by the hydrochloride counterion.

GHS Classification (Derived from Parent Amine)

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[10] |

| Serious Eye Damage | Category 1/2A | H318/H319 | Causes serious eye damage/irritation. |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

Toxicological Mechanism: The Aniline Pathway

The primary systemic risk of 2-Bromo-3-fluoroaniline is Methemoglobinemia . Halogenated anilines are metabolized in the liver, where N-hydroxylation creates reactive metabolites that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying its oxygen-carrying capacity.

Figure 1: Mechanism of Aniline-Induced Toxicity. The metabolic activation of the amine leads to systemic hypoxia.

Part 3: Safe Handling & Storage Protocol

This protocol is designed as a self-validating system. If the "Validation Check" fails, the protocol must be paused.

Storage Requirements

-

Environment: Cool, dry, well-ventilated area.

-

Container: Tightly sealed glass or HDPE. Light sensitive.

-

Incompatibility: Segregate from oxidizing agents (e.g., nitric acid, peroxides) and strong bases (which liberate the free amine).

Operational Workflow (SOP)

Step 1: Pre-Handling Inspection

-

Action: Visually inspect the solid.

-

Validation Check: The solid should be off-white to beige. If it is dark brown or black, significant oxidation has occurred. Purify before use in sensitive catalysis (e.g., Pd-catalyzed coupling).

Step 2: Engineering Controls

-

Action: All weighing and transfer must occur inside a Chemical Fume Hood .

-

Reasoning: The HCl salt dust is an inhalation hazard (H335) and an acidic irritant.

Step 3: PPE Selection

-

Gloves: Nitrile (minimum 0.11 mm thickness). For prolonged contact, use double-gloving or laminate gloves.

-

Respiratory: If fume hood is unavailable (not recommended), use a P95/P100 particulate respirator.

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the HCl salt dust.

Step 4: Solubilization & Reaction

-

Action: When dissolving in water or organic solvents, add the solid slowly.

-

Caution: The dissolution of amine hydrochlorides can be slightly exothermic.

Part 4: Emergency Response & First Aid

In the event of exposure, the response must be immediate to mitigate the acidic damage and systemic absorption.

Figure 2: Emergency Response Decision Tree. Immediate dilution is critical for the HCl salt.

Specific Medical Note: Cyanosis

If the patient exhibits blue lips/fingernails (cyanosis) after exposure, suspect Methemoglobinemia.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment, administered only by medical professionals.

Part 5: Ecological Impact & Disposal

-

Aquatic Toxicity: Halogenated anilines are generally toxic to aquatic life with long-lasting effects.[11] The fluorine atom increases stability, potentially prolonging persistence in the environment.

-

Disposal Protocol:

-

Dissolve the salt in a combustible solvent (e.g., acetone).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx, HBr, and HF emissions).

-

NEVER dispose of down the drain.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14770005, 2-Bromo-3-fluoroaniline. Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: 2-Bromo-3-fluoroaniline. Retrieved from [Link]

Sources

- 1. 2-Bromo-3-fluoroaniline, 97% | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-3-fluoroaniline (CAS NO:111721-75-6) | 2-Bromo-3-fluoroaniline Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. CAS 111721-75-6 | 2-bromo-3-fluoroaniline - Synblock [synblock.com]

- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 111721-75-6 | 2-bromo-3-fluoroaniline - Synblock [synblock.com]

- 6. lookchem.com [lookchem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. 2-Bromo-3-fluoroaniline, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 9. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

The Strategic deployment of 2-Bromo-3-fluoroaniline as a Privileged Scaffold for Modern Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The intricate design of these inhibitors hinges on the selection of molecular building blocks that confer optimal binding affinity, selectivity, and pharmacokinetic properties. Among these, 2-bromo-3-fluoroaniline has emerged as a particularly valuable scaffold. This technical guide provides a comprehensive overview of the strategic application of 2-bromo-3-fluoroaniline in the synthesis of kinase inhibitors. We will delve into the physicochemical properties and synthesis of this key intermediate, explore its role in the construction of potent kinase inhibitors with a focus on the pyrrolo[2,3-d]pyrimidine core, and provide detailed, field-proven experimental protocols for its utilization in key synthetic transformations.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as crucial regulators of cellular signaling pathways, are implicated in a multitude of diseases, most notably cancer.[1] The development of kinase inhibitors has revolutionized cancer treatment by targeting the specific molecular drivers of tumor growth.[2] A central challenge in this field is the design of inhibitors that are highly selective for their target kinase, thereby minimizing off-target effects and associated toxicities.

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2] Fluorinated building blocks, in particular, have gained prominence in drug design for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[2] 2-Bromo-3-fluoroaniline represents a prime example of a privileged scaffold, offering a unique combination of functionalities that can be strategically exploited in the synthesis of potent and selective kinase inhibitors.

Physicochemical Profile and Synthesis of 2-Bromo-3-fluoroaniline

A thorough understanding of the starting material is paramount for its effective application.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 111721-75-6 | [3] |

| Molecular Formula | C₆H₅BrFN | [3] |

| Molecular Weight | 190.01 g/mol | [3] |

| Appearance | Off-white crystalline solid | [4] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 229.8 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in water | [3] |

Synthesis of 2-Bromo-3-fluoroaniline

The most common and efficient synthesis of 2-bromo-3-fluoroaniline involves the reduction of the corresponding nitro compound, 2-bromo-1-fluoro-3-nitrobenzene.

Experimental Protocol: Synthesis of 2-Bromo-3-fluoroaniline [3]

Materials:

-

2-Bromo-1-fluoro-3-nitrobenzene

-

Methanol (MeOH)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 4.55 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add NiCl₂·6H₂O (2.16 g, 9.09 mmol) followed by the portion-wise addition of NaBH₄ (0.52 g, 13.64 mmol) while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 10 minutes.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3-fluoroaniline as an off-white solid.

The Strategic Advantage of the 2-Bromo-3-fluoroaniline Scaffold in Kinase Inhibitors

The unique substitution pattern of 2-bromo-3-fluoroaniline provides several strategic advantages in the design of kinase inhibitors.

-

The Amine Group: The primary amine serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key determinant of binding affinity.[5]

-

The Bromine Atom: The bromine atom acts as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of chemical space to optimize interactions with the kinase active site.[5][6]

-

The Fluorine Atom: The fluorine atom, with its high electronegativity and small size, can significantly influence the electronic properties of the aromatic ring. It can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[7] The meta-position of the fluorine in relation to the amine group can also modulate the pKa of the amine, influencing its hydrogen bonding capabilities.

Application in the Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor

To illustrate the utility of 2-bromo-3-fluoroaniline, we will outline a synthetic approach to a potent kinase inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This class of compounds has yielded several successful kinase inhibitors, including the JAK inhibitor Tofacitinib.[1]

Synthetic Strategy Overview

The core of our target molecule will be constructed via a Buchwald-Hartwig amination, coupling 2-bromo-3-fluoroaniline with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The bromine atom on the aniline ring will then be utilized in a Suzuki-Miyaura cross-coupling reaction to introduce a further element of diversity.

Caption: Synthetic workflow for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination [8][9]

Materials:

-

N-(2-Bromo-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate D)

-

2-Bromo-3-fluoroaniline

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), 2-bromo-3-fluoroaniline (1.1 eq.), Pd(OAc)₂ (0.05 eq.), and dppp (0.1 eq.).

-

Add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (1.5 eq.).

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-bromo-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling [10][11]

Materials:

-

N-(2-Bromo-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, dissolve N-(2-bromo-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a mixture of 1,4-dioxane and water (4:1).

-

Add K₂CO₃ (2.0 eq.) and Pd(PPh₃)₄ (0.05 eq.) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The 2-bromo-3-fluorophenyl moiety plays a critical role in the overall activity and selectivity of the resulting kinase inhibitor.

-

Impact of the Bromo Substituent: While serving as a synthetic handle, the bromine atom itself can contribute to binding through halogen bonding, a non-covalent interaction with electron-rich atoms in the protein backbone.

-

Influence of the Fluoro Substituent: The fluorine atom can enhance binding affinity through various mechanisms, including the formation of hydrogen bonds and favorable dipole-dipole interactions.[7] Its presence can also block metabolic hotspots, thereby improving the pharmacokinetic profile of the inhibitor.[7]

-

Synergistic Effects: The combined presence of the ortho-bromo and meta-fluoro substituents creates a unique electronic and steric environment that can be exploited to achieve high selectivity for the target kinase. The precise positioning of these halogens can influence the conformation of the inhibitor within the binding pocket, allowing for tailored interactions with specific amino acid residues.

Caption: Key interactions of a 2-bromo-3-fluoroaniline-derived inhibitor in a kinase active site.

Conclusion

2-Bromo-3-fluoroaniline stands out as a highly versatile and strategically valuable building block in the design and synthesis of modern kinase inhibitors. Its unique combination of a hydrogen-bonding amine group, a synthetically adaptable bromine atom, and a potency-enhancing fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The synthetic protocols outlined in this guide, based on robust and widely applicable palladium-catalyzed cross-coupling reactions, offer a clear pathway for the incorporation of this privileged scaffold into novel kinase inhibitor discovery programs. A thorough understanding of the structure-activity relationships conferred by the 2-bromo-3-fluorophenyl moiety will continue to drive the development of the next generation of targeted therapies.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. srinichem.com [srinichem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Suzuki Coupling [organic-chemistry.org]

Foreword: Bridging the Data Gap for a Key Pharmaceutical Intermediate

For researchers and professionals in drug development, understanding the physical characteristics of an active pharmaceutical ingredient (API) or its precursors is not merely an academic exercise; it is the foundation upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. 2-Bromo-3-fluoroaniline is a crucial building block in the synthesis of numerous pharmaceutical compounds.[1][2][3] However, like many aniline derivatives, its utility in aqueous environments is often limited by poor solubility. The conversion to a hydrochloride salt is a standard and effective strategy to overcome this limitation, enhancing its suitability for further processing and formulation.

This guide addresses a notable gap in readily available public data concerning the specific physical properties of 2-Bromo-3-fluoroaniline hydrochloride. While data for the parent aniline (the "free base") is accessible, the properties of its salt form are not well-documented. Therefore, this document serves a dual purpose: first, to consolidate the known properties of the free base as a benchmark, and second, to provide a robust, scientifically-grounded framework of predictive insights and standardized experimental protocols for the characterization of the hydrochloride salt. This approach empowers researchers to generate the necessary data with confidence, ensuring both scientific integrity and practical applicability.

Section 1: From Free Base to Hydrochloride Salt: Rationale and Synthesis

The primary motivation for converting 2-Bromo-3-fluoroaniline to its hydrochloride salt is to significantly increase its aqueous solubility and improve its handling characteristics. The lone pair of electrons on the nitrogen atom of the aniline's amino group readily accepts a proton from an acid, forming a positively charged ammonium ion. This ionic character drastically improves the molecule's interaction with polar solvents like water.

General Synthesis Protocol

The preparation of the hydrochloride salt is a straightforward acid-base reaction. The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Synthesis of 2-Bromo-3-fluoroaniline HCl

-

Dissolution: Dissolve 1.0 equivalent of 2-Bromo-3-fluoroaniline free base (CAS 111721-75-6) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) at room temperature.

-

Acidification: While stirring, slowly add 1.0 to 1.2 equivalents of a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise to the aniline solution.

-

Precipitation & Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete reaction.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent used in step 1 to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield 2-Bromo-3-fluoroaniline hydrochloride.

Caption: General workflow for the synthesis of 2-Bromo-3-fluoroaniline HCl.

Section 2: Core Physical Properties

The transformation from a neutral molecule to an ionic salt fundamentally alters its physical properties. The following table summarizes the known data for the free base and provides expert-predicted values and characteristics for the hydrochloride salt, which should be validated experimentally.

| Property | 2-Bromo-3-fluoroaniline (Free Base) | 2-Bromo-3-fluoroaniline HCl (Predicted/Expected) |

| CAS Number | 111721-75-6[1] | Not Assigned |

| Molecular Formula | C₆H₅BrFN[1][4] | C₆H₆BrFN⁺Cl⁻ |

| Molecular Weight | 190.01 g/mol [1][4] | 226.47 g/mol |

| Appearance | Off-white crystalline solid[1][4] | White to off-white crystalline solid |

| Melting Point | 32-34 °C[1] | Significantly higher; likely >150 °C (with decomposition) |

| Solubility | Slightly soluble in water[1][2][3] | Soluble in water; sparingly soluble in non-polar organic solvents |

| pKa (of conjugate acid) | 1.52 ± 0.10 (Predicted)[1] | The pKa of the anilinium ion; critical for formulation |

Section 3: Methodologies for Physical Characterization

This section provides the "why" and "how" behind the crucial experiments required to characterize the hydrochloride salt, offering field-proven insights into protocol design.

Melting Point Determination

Expertise & Causality: The melting point of a crystalline solid is a sensitive indicator of purity. For a salt, it is often accompanied by decomposition. A sharp melting range suggests high purity, whereas a broad range typically indicates the presence of impurities or residual solvent. The significant increase from the free base's 32-34 °C is a primary confirmation of successful salt formation.

Protocol: Digital Melting Point Analysis

-

Sample Preparation: Finely grind a small amount of the dried hydrochloride salt into a powder.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary into a calibrated digital melting point apparatus.

-

Measurement: Use a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point. For the formal measurement, use a new sample and a slow ramp rate (1-2 °C/min) starting approximately 20 °C below the estimated melting point.

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. Note any decomposition (e.g., color change).

Solubility Profile: The Shake-Flask Method

Expertise & Causality: For drug development, thermodynamic solubility is the most relevant measure. The shake-flask method is the gold standard for this determination. It measures the equilibrium concentration of a solute in a solvent at a specific temperature, providing a definitive value for saturation solubility, which is essential for predicting oral bioavailability and designing liquid formulations.

Protocol: Equilibrium Solubility Determination via Shake-Flask

-

System Preparation: Add an excess amount of 2-Bromo-3-fluoroaniline HCl to a series of vials, each containing a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid aspirating any solid particles.

-

Quantification: Dilute the extracted sample with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[5][6][7]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Standard workflow for determining thermodynamic solubility.

Spectroscopic Confirmation

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. Comparing the spectra of the free base and the hydrochloride salt confirms the chemical transformation.

¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Trustworthiness: NMR is a primary tool for structural elucidation. The formation of the anilinium salt causes predictable changes. In the ¹H NMR spectrum, the N-H protons of the free base (-NH₂) will be replaced by a broader, downfield-shifted signal for the anilinium protons (-NH₃⁺). Protons on the aromatic ring, particularly those ortho and para to the amino group, will also experience a downfield shift due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to -NH₂. ¹⁹F NMR is equally critical; the fluorine nucleus is highly sensitive to changes in the electronic environment of the ring, and its chemical shift will be altered upon salt formation.[8]

-

Protocol:

-

Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆, as the salt is soluble in these).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

Compare the resulting chemical shifts to those of the free base to confirm protonation.

-

Infrared (IR) Spectroscopy

-

Trustworthiness: IR spectroscopy excels at identifying functional groups. The most telling change upon conversion to the hydrochloride salt is in the N-H stretching region. The sharp, distinct N-H stretches of the primary amine (typically 3300-3500 cm⁻¹) will be replaced by a very broad and strong absorption band from 2200-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.[9][10]

-

Protocol:

-

Place a small amount of the dry salt powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

-

Identify the characteristic broad ammonium N-H stretch to confirm salt formation.

-

Section 4: Impact of Physical Properties on Drug Development

The physical properties detailed above are not isolated data points but are interconnected variables that dictate the path of drug development.

Caption: Relationship between physical properties and development outcomes.

-

Solubility and Bioavailability: The enhanced aqueous solubility of the hydrochloride salt is paramount. Poor solubility is a leading cause of low oral bioavailability, where the drug cannot dissolve effectively in the gastrointestinal tract to be absorbed into the bloodstream.

-

Melting Point, Stability, and Shelf-Life: A high melting point often correlates with greater thermal stability of the crystal lattice, which is crucial for ensuring the drug's shelf-life and preventing degradation under various storage conditions.

-

Crystallinity and Formulation: The specific crystalline form (polymorph) of the salt can influence its solubility, dissolution rate, and manufacturing properties (e.g., flowability, compressibility). Characterizing the crystal structure via techniques like Powder X-ray Diffraction (PXRD) is a mandatory step in formal drug development to ensure batch-to-batch consistency.

Section 5: Safety and Handling

While specific toxicological data for 2-Bromo-3-fluoroaniline hydrochloride is not available, the safety profile of the free base should be used as a primary guide.

-

Hazards: The free base is classified as harmful if swallowed and causes skin and serious eye irritation.[4][11][12]

-

Handling Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid creating dust.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the essential physical properties of 2-Bromo-3-fluoroaniline hydrochloride. By combining known data with established scientific principles and detailed protocols, researchers can confidently characterize this important intermediate, paving the way for its successful application in drug discovery and development.

References

-

LookChem. (n.d.). Cas 111721-75-6, 2-Bromo-3-fluoroaniline. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra of poly(2-bromoaniline) hydrochloride.... Retrieved from [Link]

-

SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

Sources

- 1. Cas 111721-75-6,2-Bromo-3-fluoroaniline | lookchem [lookchem.com]

- 2. 2-Bromo-3-fluoroaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-3-fluoroaniline, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. 2-Bromo-3-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of 2-Bromo-3-fluoroaniline Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide to High-Purity 2-Bromo-3-fluoroaniline Hydrochloride for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials and key intermediates is a critical determinant of a program's success. Halogenated anilines, in particular, serve as versatile scaffolds, enabling the construction of complex molecular architectures found in numerous therapeutic agents. Among these, 2-Bromo-3-fluoroaniline and its hydrochloride salt have emerged as building blocks of significant interest. The specific arrangement of the bromo, fluoro, and amino substituents on the phenyl ring offers a unique combination of steric and electronic properties, providing medicinal chemists with precise control over molecular design.

The fluorine atom, with its high electronegativity, can modulate the pKa of the nearby amino group, influence metabolic stability by blocking sites of oxidation, and form key hydrogen bonds or electrostatic interactions within a protein's active site.[1] The bromine atom serves as a convenient synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce further complexity. This dual functionality makes 2-Bromo-3-fluoroaniline an invaluable precursor for synthesizing compounds targeting a range of diseases.[2][3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of high-purity 2-Bromo-3-fluoroaniline hydrochloride. We will delve into the supplier landscape, synthesis and purification strategies, rigorous analytical characterization, applications in drug discovery, and essential safety protocols. Our focus is not merely on procedure but on the underlying scientific rationale, empowering researchers to source, handle, and utilize this critical reagent with confidence and expertise.

Part 1: The Supplier Landscape for High-Purity 2-Bromo-3-fluoroaniline Hydrochloride

Sourcing high-purity reagents is the foundational step for reproducible and reliable research. The quality of your starting material directly impacts reaction efficiency, impurity profiles of subsequent intermediates, and ultimately, the viability of a drug candidate. When evaluating suppliers, it is crucial to look beyond price and consider purity specifications, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the supplier's reputation within the pharmaceutical and life science sectors.

It is noteworthy that some suppliers may provide materials intended for early-stage discovery with the understanding that the end-user assumes responsibility for confirming identity and purity, as analytical data may not be routinely collected.[4][5] For drug development applications, sourcing from a supplier who provides detailed batch-specific analytical data is non-negotiable.

Table 1: Selected Suppliers of 2-Bromo-3-fluoroaniline

| Supplier | Product Name/Variant | Reported Purity | CAS Number | Physical Form | Notes |

| Thermo Scientific Chemicals | 2-Bromo-3-fluoroaniline | 97% | 111721-75-6 | Crystalline | Formerly part of the Alfa Aesar portfolio.[6][7] |

| MilliporeSigma (Sigma-Aldrich) | 2-bromo-3-fluoroaniline | 97% | 111721-75-6 | Solid | Marketed by PharmaBlock.[8] |

| MilliporeSigma (AldrichCPR) | 2-Bromo-3-fluoroaniline, AldrichCPR | Not Specified | 111721-75-6 | Solid | Sold "as-is" for early discovery; buyer must confirm purity.[4] |

| Scimplify | 2-Bromo-3-fluoroaniline | Not Specified | 111721-75-6 | Not Specified | Listed as a pharmaceutical intermediate.[9] |

| LookChem | 2-Bromo-3-fluoroaniline | 98% | 111721-75-6 | Light yellow liquid | Lists multiple suppliers and synthesis references.[3] |

Note: The hydrochloride salt is typically prepared from the free aniline base. Researchers should confirm the exact form being supplied.

Part 2: Synthesis and Purification Strategies for High-Purity 2-Bromo-3-fluoroaniline

Achieving the high purity (>98%) required for pharmaceutical applications necessitates a well-controlled synthetic process coupled with a robust purification strategy. Several synthetic routes to 2-Bromo-3-fluoroaniline have been reported, primarily involving the reduction of a nitro precursor.

Dominant Synthetic Approach: Reduction of 2-Bromo-1-fluoro-3-nitrobenzene

The most common and direct method involves the chemical reduction of 2-bromo-1-fluoro-3-nitrobenzene. The choice of reducing agent and catalyst is critical for achieving high yield and minimizing side products.

Method A: Catalytic Hydrogenation A highly efficient and clean method for this transformation is catalytic hydrogenation using Raney Nickel.[10] This process is favored in industrial settings due to the use of hydrogen gas as the reductant, which produces water as the only stoichiometric byproduct.

-

Protocol: 2-bromo-1-fluoro-3-nitrobenzene is dissolved in a suitable solvent, such as methanol. A catalytic amount of Raney Nickel is added to the solution. The reaction is then subjected to hydrogen pressure (e.g., 1 MPa) in an autoclave and stirred vigorously at room temperature for several hours until the reaction is complete.[10] The catalyst is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[10]

Method B: Chemical Reduction An alternative for laboratory-scale synthesis involves the use of chemical reducing agents like sodium borohydride in the presence of a nickel(II) chloride catalyst.[10]

-

Protocol: 2-bromo-1-fluoro-3-nitrobenzene is dissolved in methanol and cooled to 0 °C. Nickel(II) chloride (NiCl₂) and sodium borohydride (NaBH₄) are added sequentially.[10] The reaction is typically rapid. After a short stirring period, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to afford the product.[10]

The causality behind these choices lies in the chemoselectivity of the reagents. Both catalytic hydrogenation and the NiCl₂/NaBH₄ system are highly effective at reducing aromatic nitro groups without cleaving the carbon-halogen bonds (C-Br and C-F), which is a crucial requirement for this synthesis.

Caption: Synthetic workflow for 2-Bromo-3-fluoroaniline hydrochloride.

Purification to Pharmaceutical Grade

The crude product from the synthesis typically requires purification to remove unreacted starting material, catalysts, and side products. For a solid compound like 2-Bromo-3-fluoroaniline, recrystallization is often the most effective method for achieving high purity on a large scale. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Column chromatography can also be used, particularly for smaller scales or to remove challenging impurities.

Part 3: Analytical Characterization and Quality Control

A self-validating protocol for quality control is essential. This involves using orthogonal analytical techniques to confirm both the identity and purity of the material. For a molecule like 2-Bromo-3-fluoroaniline hydrochloride, a standard QC package would include HPLC, ¹H NMR, and Mass Spectrometry.

1. High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A well-developed reversed-phase HPLC method can separate the main component from starting materials and related impurities.

-

Experimental Protocol (Illustrative):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile:Water.

-

Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

-

2. Nuclear Magnetic Resonance (¹H NMR): Confirms the molecular structure. The chemical shifts, integration, and coupling patterns of the protons provide a unique fingerprint of the molecule. For 2-Bromo-3-fluoroaniline, one would expect to see distinct signals for the three aromatic protons and a broad signal for the amine protons.[10]

3. Mass Spectrometry (MS): Confirms the molecular weight. Techniques like Electrospray Ionization (ESI) will show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the mass of the free base (190.01 g/mol ).[3]

Caption: Quality control workflow for high-purity intermediates.

Part 4: Applications in Drug Discovery

2-Bromo-3-fluoroaniline is a key intermediate in the synthesis of a variety of drugs.[3][6] Its unique substitution pattern makes it particularly valuable for creating molecules that can interact with specific biological targets. While specific examples for this exact molecule are often proprietary, we can infer its utility by examining structurally similar compounds. For instance, the related 2-Bromo-3,4-difluoroaniline is a crucial intermediate in the synthesis of kinase inhibitors, such as those targeting GSK-3, which are under investigation for neurodegenerative diseases like Alzheimer's.[2]

The aniline nitrogen can act as a hydrogen bond donor or be used as a nucleophile to form amides, ureas, or sulfonamides, which are common functional groups in enzyme inhibitors. The bromo-fluoro-substituted aromatic ring can be positioned to occupy hydrophobic pockets within an enzyme's active site, while the halogens can modulate binding affinity and pharmacokinetic properties.[2]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Cas 111721-75-6,2-Bromo-3-fluoroaniline | lookchem [lookchem.com]

- 4. 2-Bromo-3-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-3-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-3-fluoroaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 2-Bromo-3-fluoroaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-bromo-3-fluoroaniline | 111721-75-6 [sigmaaldrich.com]

- 9. 2-Bromo-3-fluoroaniline (CAS NO:111721-75-6) | 2-Bromo-3-fluoroaniline Manufacturer and Suppliers | Scimplify [scimplify.com]

- 10. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 2-Bromo-3-fluoroaniline Hydrochloride

Abstract

This technical guide provides a comprehensive protocol for the conversion of 2-Bromo-3-fluoroaniline to its corresponding hydrochloride salt. This procedure is of significant interest to researchers and professionals in drug development and medicinal chemistry, where the hydrochloride salt form of amine-containing compounds is often preferred to enhance solubility, stability, and bioavailability. This document outlines the chemical principles, a detailed experimental protocol, safety considerations, and analytical methods for the characterization of the final product.

Introduction

2-Bromo-3-fluoroaniline is a valuable substituted aniline intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The conversion of this lipophilic free base into its hydrochloride salt is a critical step in many synthetic routes. The protonation of the basic amino group by hydrochloric acid forms an ionic salt, which typically exhibits increased aqueous solubility and improved crystalline properties, facilitating purification and handling.[3]

The presence of electron-withdrawing bromo and fluoro substituents on the aniline ring decreases the basicity of the amino group through inductive and resonance effects.[4][5] This reduced basicity necessitates careful consideration of the reaction conditions to ensure complete protonation and efficient salt formation. This guide provides a robust and reproducible protocol tailored for this specific substrate.

Chemical and Physical Properties

A thorough understanding of the properties of the starting material is crucial for successful synthesis.

| Property | Value | Source |

| Chemical Name | 2-Bromo-3-fluoroaniline | [1][2] |

| CAS Number | 111721-75-6 | [1][2] |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][2] |

| Appearance | Off-white to crystalline solid | [1] |

| Melting Point | 32-34 °C | [1] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | [1] |

Experimental Protocol: Synthesis of 2-Bromo-3-fluoroaniline Hydrochloride

This protocol details the conversion of 2-Bromo-3-fluoroaniline to its hydrochloride salt using a solution of hydrogen chloride in a suitable organic solvent. The use of an anhydrous organic solvent system is often preferred to facilitate the precipitation of the hydrochloride salt and minimize the presence of water in the final product.

Materials and Reagents

-

2-Bromo-3-fluoroaniline (C₆H₅BrFN)

-

Anhydrous diethyl ether ( (C₂H₅)₂O ) or Anhydrous isopropanol ( (CH₃)₂CHOH )

-

Hydrogen chloride solution (e.g., 2.0 M in diethyl ether or prepared by bubbling anhydrous HCl gas through the solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter flask

-

Vacuum desiccator

Safety Precautions

-

2-Bromo-3-fluoroaniline: This compound is harmful if swallowed and causes eye irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Anhydrous Diethyl Ether: Highly flammable liquid and vapor.[7] May form explosive peroxides.[7] Work in a well-ventilated fume hood away from ignition sources.

-

Hydrogen Chloride: Corrosive and causes severe skin burns and eye damage.[7] Handle with extreme care in a fume hood.

-

General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

Reaction Workflow

Caption: Workflow for the synthesis of 2-Bromo-3-fluoroaniline hydrochloride.

Step-by-Step Procedure

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-fluoroaniline (1.0 equivalent) in a suitable volume of anhydrous diethyl ether or isopropanol. The volume of the solvent should be sufficient to fully dissolve the starting material.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Acidification: Slowly add a solution of hydrogen chloride (1.05-1.1 equivalents) in the same anhydrous solvent dropwise to the cooled aniline solution using a dropping funnel. The addition should be performed over 15-20 minutes to control any potential exotherm.

-

Precipitation: As the HCl solution is added, the 2-Bromo-3-fluoroaniline hydrochloride salt will precipitate out of the solution as a solid.

-

Stirring: After the addition is complete, continue to stir the resulting suspension in the ice bath for an additional 30-60 minutes to ensure complete salt formation.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same solvent used for the reaction) to remove any unreacted starting material or excess HCl.

-

Drying: Transfer the solid to a clean, pre-weighed watch glass and dry it under vacuum in a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate or phosphorus pentoxide) to a constant weight.

Purification (Optional)

If the initial product requires further purification, recrystallization can be performed. The choice of solvent is critical and may require some empirical optimization. A common approach is to dissolve the hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then allow it to cool slowly to induce crystallization. The purified crystals can then be collected by vacuum filtration.

Characterization of 2-Bromo-3-fluoroaniline Hydrochloride

The identity and purity of the synthesized hydrochloride salt should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a downfield shift of the aromatic proton signals compared to the free base due to the electron-withdrawing effect of the newly formed ammonium group. A broad singlet corresponding to the -NH₃⁺ protons will also be present, the chemical shift of which can be solvent-dependent.[8]

-

¹³C NMR: The carbon NMR spectrum will also exhibit shifts in the signals of the aromatic carbons upon protonation of the amino group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the hydrochloride salt will show characteristic absorption bands for the ammonium group (-NH₃⁺) in the region of 2800-3200 cm⁻¹ (N-H stretching) and around 1500-1600 cm⁻¹ (N-H bending), which are absent in the spectrum of the free base.[4][9]

Melting Point

The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base (32-34 °C). A sharp melting point range is indicative of high purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No precipitation or oily product forms | The hydrochloride salt may be soluble in the chosen solvent, or the product may be hygroscopic. | Try using a less polar solvent for the precipitation. Ensure all glassware and solvents are scrupulously dry. |

| Low yield | Incomplete reaction or loss of product during filtration and washing. | Ensure the correct stoichiometry of HCl is used. Minimize the volume of washing solvent. |

| Product discoloration | Oxidation of the aniline moiety. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light and air during handling and storage. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Bromo-3-fluoroaniline hydrochloride. By following the outlined procedures and safety precautions, researchers can effectively prepare this important intermediate for use in various synthetic applications. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for the success of subsequent research and development activities.

References

-

ResearchGate. Figure 5. FTIR spectra of the products of oxidation of 0.2 M aniline... Available at: [Link]

-